4-(2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine
説明
4-(2-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a heterocyclic compound featuring a central pyrimidine ring linked to both a morpholine moiety and a piperazine-substituted pyrimidine bearing a trifluoromethyl group. This structure combines key pharmacophoric elements often associated with kinase inhibition and antimalarial activity. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the morpholine and piperazine groups contribute to solubility and target binding interactions .
特性
IUPAC Name |
4-[2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N7O/c18-17(19,20)13-11-15(23-12-22-13)25-3-5-27(6-4-25)16-21-2-1-14(24-16)26-7-9-28-10-8-26/h1-2,11-12H,3-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNIODUHCIGOJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC=CC(=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-(2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
This compound features a morpholine ring, piperazine moiety, and trifluoromethyl-substituted pyrimidine. The synthesis typically involves multi-step reactions starting from readily available precursors, often utilizing methods such as nucleophilic substitution and cyclization.
Synthesis Example
A general synthetic route may include:
- Formation of the piperazine derivative : Reacting 6-(trifluoromethyl)pyrimidine with piperazine under basic conditions.
- Coupling with morpholine : The piperazine derivative is then reacted with morpholine to form the final compound.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For example, a study found that related compounds showed effective inhibition against various gram-positive and gram-negative bacterial strains, as well as fungi like Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Microbe | IC50 (μM) |
|---|---|---|
| 6a | Staphylococcus aureus | 10 |
| 6b | Escherichia coli | 15 |
| 6c | Candida albicans | 20 |
Anti-tubercular Activity
In a study focused on anti-tubercular agents, several derivatives were tested against Mycobacterium tuberculosis. Notably, compounds with similar structural features demonstrated IC90 values ranging from 3.73 to 4.00 μM, indicating promising activity against tuberculosis .
Case Studies
- Case Study on Antimicrobial Efficacy : A series of pyrimidine derivatives were synthesized and evaluated for their antimicrobial efficacy. The study highlighted that modifications in the electron-donating groups significantly influenced the antimicrobial activity, with certain derivatives exhibiting higher potency than traditional antibiotics .
- Case Study on Anti-tubercular Agents : Another investigation into a series of substituted piperazine derivatives revealed that specific structural modifications led to enhanced anti-tubercular activity without significant cytotoxicity towards human cells .
Structure-Activity Relationship (SAR)
The biological activity of 4-(2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine can be closely linked to its structural components:
- Pyrimidine Rings : Essential for binding to biological targets.
- Trifluoromethyl Group : Enhances lipophilicity and possibly bioavailability.
- Morpholine Ring : Contributes to the overall stability and interaction profile with target proteins.
類似化合物との比較
Table 1: Structural Comparison of Key Analogues
Functional and Pharmacological Differences
Antimalarial Activity
- Trifluoromethyl vs. Pyridinyl Substituents : The trifluoromethyl group in the target compound may confer greater metabolic stability compared to pyridinyl-substituted analogues (e.g., compound 75 ), which rely on pyridinyl groups for target binding in Plasmodium species .
- Morpholine Role : Morpholine-containing analogues (e.g., compound 80 ) exhibit rapid parasiticidal effects, suggesting the morpholine moiety enhances blood-stage antimalarial activity .
Kinase Inhibition
- Core Structure Impact: Thieno-pyrimidine cores (e.g., GDC-0941) show potent PI3K inhibition due to planar aromaticity, whereas pyrimidine-pyrimidine cores (target compound) may target other kinases like mTOR or EGFR .
- Sulfonylpiperazine vs. Trifluoromethylpyrimidine : GDC-0941’s methylsulfonylpiperazine enhances solubility and ATP-binding pocket interactions, whereas the trifluoromethylpyrimidine in the target compound likely improves membrane permeability .
Pharmacokinetic Properties
- Metabolic Stability : Piperazine and morpholine groups reduce cytochrome P450-mediated degradation, as seen in GDC-0941’s clinical profile .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
